molecular formula C14H16N2O3 B8625348 Ethyl 4-(4-cyanobenzamido)butanoate

Ethyl 4-(4-cyanobenzamido)butanoate

Cat. No.: B8625348
M. Wt: 260.29 g/mol
InChI Key: FAFHMJQCJKCIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-cyanobenzamido)butanoate is an ethyl ester derivative of butanoic acid, functionalized with a 4-cyanobenzamido group at the 4-position of the butanoate chain. Its structure comprises a four-carbon backbone (butanoate) esterified with ethanol, substituted by an amide-linked para-cyanophenyl group. Applications of such compounds are often explored in medicinal chemistry, particularly as intermediates for bioactive molecules or enzyme inhibitors due to the electrophilic nature of the cyano group.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

ethyl 4-[(4-cyanobenzoyl)amino]butanoate

InChI

InChI=1S/C14H16N2O3/c1-2-19-13(17)4-3-9-16-14(18)12-7-5-11(10-15)6-8-12/h5-8H,2-4,9H2,1H3,(H,16,18)

InChI Key

FAFHMJQCJKCIRE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCNC(=O)C1=CC=C(C=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analysis

Ethyl 4-(4-cyanobenzamido)butanoate is compared below with two structurally related ethyl butanoate derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s)
This compound (Target) C₁₄H₁₅N₂O₃ 283.29 4-cyanobenzamido (-CONH-C₆H₄-CN)
Ethyl 4-[ethyl(phenyl)amino]butanoate C₁₄H₂₁NO₂ 235.32 Ethyl(phenyl)amino (-N(C₂H₅)(C₆H₅))
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate Not reported* Not reported* Benzimidazole core with benzyl, hydroxyethyl, and methyl groups

Physicochemical Properties

  • Polarity and Solubility: The target compound’s 4-cyanobenzamido group increases polarity compared to Ethyl 4-[ethyl(phenyl)amino]butanoate, which contains a less polar tertiary amine. This suggests lower solubility in nonpolar solvents (e.g., hexane) and higher solubility in polar aprotic solvents (e.g., DMSO) for the target compound. The benzimidazole derivative includes a hydroxyethyl (-CH₂CH₂OH) group, likely enhancing water solubility relative to the target compound.
  • Thermal Stability: The amide group in the target compound contributes to greater thermal stability compared to the amine in Ethyl 4-[ethyl(phenyl)amino]butanoate, as amides resist hydrolysis and oxidation better than amines.

Reactivity and Functional Potential

  • Amide vs. Amine Reactivity: The target’s amide group is less nucleophilic and more resistant to basic conditions than the ethyl(phenyl)amino group in Compound , making it more suitable for stable prodrug designs. The cyano group in the target compound may act as an electrophilic “warhead” in covalent enzyme inhibitors, a feature absent in the compared compounds.

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